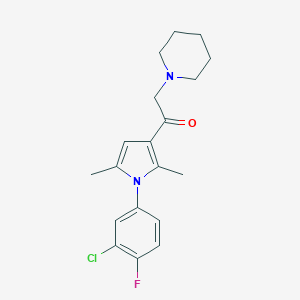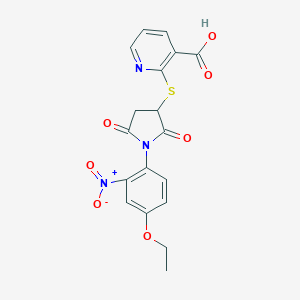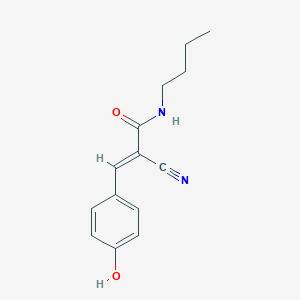![molecular formula C18H16N2O4 B363407 N-[4-(アセチルアミノ)フェニル]-1-オキソ-3,4-ジヒドロ-1H-イソクロメン-3-カルボキサミド CAS No. 786674-55-3](/img/structure/B363407.png)
N-[4-(アセチルアミノ)フェニル]-1-オキソ-3,4-ジヒドロ-1H-イソクロメン-3-カルボキサミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of this compound would include an isochromene ring, which is a fused ring system consisting of a benzene ring and a pyran ring. It also has an acetylamino phenyl group attached, which suggests it may have properties similar to other compounds with this group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as its size, shape, functional groups, and charge distribution would all influence its properties .作用機序
Apicidin exerts its biological effects by inhibiting the activity of HDAC enzymes, which are involved in the regulation of gene expression. HDACs remove acetyl groups from histone proteins, leading to a more compact chromatin structure and repression of gene transcription. Apicidin binds to the active site of HDACs and blocks their activity, resulting in increased acetylation of histones and other proteins, and activation of gene transcription.
Biochemical and Physiological Effects:
Apicidin has been shown to have a wide range of biochemical and physiological effects, including modulation of cell cycle progression, induction of apoptosis, inhibition of angiogenesis, and suppression of inflammation. It has also been found to enhance the differentiation of stem cells and to promote the regeneration of damaged tissues. In addition, N-[4-(acetylamino)phenyl]-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide has been shown to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.
実験室実験の利点と制限
Apicidin has several advantages for lab experiments, including its potency, specificity, and ability to induce reversible changes in gene expression. However, it also has some limitations, including its cytotoxicity at high concentrations, its poor solubility in aqueous solutions, and its potential for off-target effects. These limitations can be overcome by careful optimization of experimental conditions and by using appropriate controls and assays.
将来の方向性
There are several future directions for research on N-[4-(acetylamino)phenyl]-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide, including the development of more efficient and scalable synthesis methods, the identification of novel HDAC targets and downstream effectors, and the evaluation of its therapeutic potential in clinical trials. Other areas of interest include the investigation of its effects on epigenetic modifications other than histone acetylation, the elucidation of its mechanism of action in different cell types and disease models, and the development of more selective and less toxic derivatives. Overall, N-[4-(acetylamino)phenyl]-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide represents a promising lead compound for the development of novel HDAC inhibitors with therapeutic applications in various diseases.
合成法
Apicidin is a complex molecule that is difficult to synthesize. It was first isolated from the culture broth of the fungus Fusarium sp. in 1996. Since then, several synthetic routes have been developed, including total synthesis and semisynthesis. One of the most efficient methods involves the use of a palladium-catalyzed coupling reaction between a protected phenol and an alkenyl stannane, followed by a one-pot reaction with a protected amino acid.
科学的研究の応用
シクロオキシゲナーゼ-2 (COX-2) 阻害
この化合物は、強力かつ選択的なCOX-2の可逆的阻害剤として同定されています。ヒト組換え型およびヒツジのCOX-2をそれぞれIC50値0.12 µMおよび0.625 µMで阻害します。 これは、COX-1に影響を与えることなくCOX-2を標的とする抗炎症薬の研究のための候補であり、非選択的NSAIDsに関連する胃腸系の副作用を軽減する可能性があります .
抗炎症研究
COX-2阻害特性により、この化合物は抗炎症研究において貴重です。 炎症過程とプロスタグランジンの役割を研究するために使用できます。プロスタグランジンは、炎症の促進など、さまざまなホルモン様効果を持つ脂質化合物です .
がん研究
COX-2を阻害する化合物は、COX-2の過剰発現がさまざまな種類のがんに関連しているため、がん研究で注目されています。 N-(4-アセチルアミノフェニル)-1-オキソ-3,4-ジヒドロイソクロメン-3-カルボキサミドなどのCOX-2阻害剤の効果を研究することで、研究者は潜在的ながん治療法を探求できます .
疼痛管理研究
この化合物は、COX-2を阻害する能力により、疼痛管理研究にも関連しています。 従来のNSAIDsに関連するリスクなしに鎮痛効果をもたらすことを目指して、COX-2を特異的に標的とする新しい鎮痛薬の探索に使用できます .
創薬
COX-2阻害剤として、この化合物は新薬の開発に使用できます。 その選択的阻害プロファイルは、副作用の少ない薬剤を作成するために特に役立ち、患者のコンプライアンスと安全性を向上させます .
薬物動態および代謝
この化合物の薬物動態と代謝の研究は、体がどのように吸収、分布、代謝、および排泄されるかについての洞察を提供できます。 この情報は、創薬と適切な用量の決定に不可欠です .
分子モデリング
この化合物は、分子レベルでCOX-2との相互作用を理解するための分子モデリング研究に使用できます。 これは、重要な結合部位と相互作用を特定することにより、より効率的なCOX-2阻害剤の設計に役立ちます .
比較研究
他のCOX-2阻害剤に対するこの化合物の有効性と安全性を評価するために、比較研究を実施できます。 これにより、治療薬へのさらなる開発のための最も有望な候補を特定するのに役立ちます .
特性
IUPAC Name |
N-(4-acetamidophenyl)-1-oxo-3,4-dihydroisochromene-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4/c1-11(21)19-13-6-8-14(9-7-13)20-17(22)16-10-12-4-2-3-5-15(12)18(23)24-16/h2-9,16H,10H2,1H3,(H,19,21)(H,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGFAMSCKRYGMAY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C2CC3=CC=CC=C3C(=O)O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Bromo-1-(2-fluorophenyl)-2-(2-methoxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B363325.png)
![2-Benzyl-7-fluoro-1-(2-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B363331.png)
![7-Fluoro-1-(4-fluorophenyl)-2-(4-methylbenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B363335.png)


![2-{[(4-Fluorophenyl)carbamoyl]methoxy}benzoic acid](/img/structure/B363348.png)

![1-(4-Hydroxy-3-methoxyphenyl)-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B363359.png)
![ethyl 2-ethyl-3-oxo-5,7-diphenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B363361.png)
![1,10-dimethyl-2,5-dioxo-1,5-dihydro-2H-dipyrido[1,2-a:2,3-d]pyrimidine-3-carbonitrile](/img/structure/B363363.png)
![2,5-dioxo-1-(1,3-thiazol-2-yl)-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carbonitrile](/img/structure/B363365.png)


![4-[(2-pyridinylmethylene)amino]-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B363375.png)